Hexadecanamid

Übersicht

Beschreibung

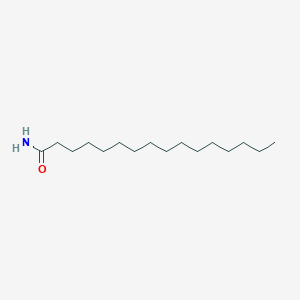

Palmitamid, auch bekannt als Hexadecanamid, ist ein Fettsäureamid, das von Palmitinsäure abgeleitet ist. Es ist eine natürlich vorkommende Verbindung, die in verschiedenen biologischen Systemen gefunden wird und für ihre Rolle bei der Modulation physiologischer Prozesse bekannt ist. Palmitamid gehört zur Familie der N-Acylethanolamine, zu der auch andere Verbindungen wie Palmitoylethanolamid und Oleoylethanolamid gehören.

Wissenschaftliche Forschungsanwendungen

Palmitamide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of fatty acid amides and their reactions.

Biology: Investigated for its role in cellular signaling and modulation of physiological processes.

Medicine: Explored for its potential anti-inflammatory and analgesic properties.

Industry: Utilized in the production of lubricants, surfactants, and other industrial products

Wirkmechanismus

Hexadecanamide, also known as Palmitamide, is a primary fatty acid amide derived from palmitic acid . It belongs to a class of important cell signaling lipids . This article will cover the mechanism of action of Hexadecanamide, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is reported to demonstrate weak anticonvulsant activity in a maximal electroshock seizure test in mice . It is also known to inhibit fatty acid amide hydrolase, modulating anandamide expression .

Mode of Action

Hexadecanamide interacts with its targets and results in changes in the body. For instance, it inhibits the activation of the NF-κB pathway caused by Staphylococcus aureus in mouse mammary epithelial cells (MMECs) . This inhibition is involved in the activation of PPARα and subsequent SIRT1 .

Biochemical Pathways

Hexadecanamide affects several biochemical pathways. It activates PPARα, which upregulates SIRT1 and subsequently inhibits NF-κB activation and inflammatory responses . This modulation of pathways helps in limiting inflammation and repairing barrier integrity .

Result of Action

Hexadecanamide has been shown to have anti-inflammatory effects. It effectively attenuates Staphylococcus aureus-induced mastitis by limiting inflammation and repairing barrier integrity . It also suppresses mammary inflammatory responses .

Action Environment

Environmental factors can influence the action of Hexadecanamide. For instance, the composition of the medium, sodium chloride level, temperature, and pH value can influence the cell’s lipid composition, its hydrophobicity, and the zeta-potential . These factors can affect the efficacy and stability of Hexadecanamide.

Biochemische Analyse

Biochemical Properties

Hexadecanamide interacts with various enzymes, proteins, and other biomolecules. It has been found to exert suppressive effects, inhibiting cellular activation . It is involved in the activation of PPARα, which upregulates SIRT1 and subsequently inhibits NF-κB activation and inflammatory responses .

Cellular Effects

Hexadecanamide has been shown to have a variety of different activities depending on the cell type tested . For instance, it has been found to ameliorate Staphylococcus aureus-induced mastitis in mice, which was related to the suppression of mammary inflammatory responses and repair of the blood-milk barrier .

Molecular Mechanism

At the molecular level, Hexadecanamide exerts its effects through several mechanisms. It depresses Staphylococcus aureus-induced activation of the NF-κB pathway and improves barrier integrity in mouse mammary epithelial cells (MMECs) . This is achieved through the activation of PPARα, which upregulates SIRT1 and subsequently inhibits NF-κB activation and inflammatory responses .

Temporal Effects in Laboratory Settings

It has been found to be effective in ameliorating Staphylococcus aureus-induced mastitis in mice .

Transport and Distribution

It has been found to be significantly reduced in rumen fluid and milk from cows with SARA-associated mastitis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Palmitamid kann durch die Reaktion von Palmitinsäure mit Ammoniak oder einem Amin synthetisiert werden. Ein übliches Verfahren beinhaltet die Verwendung von Palmitinsäure und Ethanolamin in Gegenwart eines Kupplungsreagenzes. Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei Palmitamid als Hauptprodukt entsteht.

Industrielle Produktionsverfahren

Die industrielle Produktion von Palmitamid beinhaltet oft die Verwendung von Katalysatoren, um die Reaktionsgeschwindigkeit und Ausbeute zu erhöhen. Beispielsweise kann ein Katalysator aus Trinatriumphosphat, Metatitansäure und chromatographischem Kieselgel verwendet werden, um ölbasiertes Palmitamid zu synthetisieren. Dieses Verfahren ist umweltfreundlich und liefert ein Produkt mit hoher Reinheit .

Chemische Reaktionsanalyse

Arten von Reaktionen

Palmitamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Palmitamid kann oxidiert werden, um Palmitinsäure und andere Oxidationsprodukte zu bilden.

Reduktion: Die Reduktion von Palmitamid kann Palmitinalkohol ergeben.

Substitution: Palmitamid kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Säurechloride und Amine werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Palmitinsäure

Reduktion: Palmitinalkohol

Substitution: Verschiedene N-substituierte Palmitamide

Wissenschaftliche Forschungsanwendungen

Palmitamid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung in Studien über Fettsäureamide und deren Reaktionen.

Biologie: Untersucht für seine Rolle in der zellulären Signalübertragung und der Modulation physiologischer Prozesse.

Medizin: Für seine potentiellen entzündungshemmenden und schmerzstillenden Eigenschaften untersucht.

Industrie: Verwendung bei der Herstellung von Schmiermitteln, Tensiden und anderen Industrieprodukten

Wirkmechanismus

Palmitamid übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus. Es ist bekannt, dass es mit dem Peroxisomen-Proliferator-aktivierten Rezeptor alpha (PPAR-α) und anderen Rezeptoren wie GPR55 und TRPV1 interagiert. Diese Wechselwirkungen führen zur Modulation von Entzündungsreaktionen und Schmerzempfindung. Palmitamid hemmt auch die Freisetzung von Mastzellmediatoren wie Histamin und Tumornekrosefaktor-alpha, was zu seinen entzündungshemmenden Wirkungen beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions

Palmitamide undergoes various chemical reactions, including:

Oxidation: Palmitamide can be oxidized to form palmitic acid and other oxidation products.

Reduction: Reduction of palmitamide can yield palmitic alcohol.

Substitution: Palmitamide can undergo substitution reactions with various reagents to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides and amines are commonly used in substitution reactions.

Major Products

Oxidation: Palmitic acid

Reduction: Palmitic alcohol

Substitution: Various N-substituted palmitamides

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Palmitoylethanolamid: Ein endogenes Fettsäureamid mit entzündungshemmenden und schmerzstillenden Eigenschaften.

Oleoylethanolamid: Ein Fettsäureamid, das an der Regulation des Appetits und des Stoffwechsels beteiligt ist.

Anandamid: Ein Endocannabinoid, das eine Rolle bei der Schmerzmodulation und anderen physiologischen Prozessen spielt.

Einzigartigkeit

Palmitamid ist einzigartig in seinen spezifischen Wechselwirkungen mit PPAR-α und seiner Fähigkeit, die Mastzellaktivität zu modulieren. Während ähnliche Verbindungen wie Palmitoylethanolamid ebenfalls entzündungshemmende Eigenschaften aufweisen, tragen die unterschiedlichen molekularen Zielstrukturen und Signalwege von Palmitamid zu seinem einzigartigen pharmakologischen Profil bei .

Biologische Aktivität

Hexadecanamide, also known as palmitamide, is a fatty acid amide that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is synthesized from palmitic acid and is present in various biological systems, playing roles in multiple physiological and pathological processes. The following sections will explore its biological activity, including anti-inflammatory, neuroprotective, and other relevant effects, supported by recent research findings.

Hexadecanamide has the chemical formula and a high melting point, which contributes to its function as a non-ionic surfactant. Its structural characteristics allow it to interact with biological membranes effectively.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of hexadecanamide. In a mouse model of Staphylococcus aureus-induced mastitis, hexadecanamide was shown to alleviate inflammation by restoring the integrity of the blood-milk barrier. It inhibited the activation of the NF-κB pathway, which is crucial in inflammatory responses. Specifically, hexadecanamide treatment resulted in:

- Increased expression of tight junction proteins : ZO-1, Occludin, and Claudin-3 were significantly upregulated after treatment with hexadecanamide compared to controls .

- Reduction in inflammatory markers : Levels of TNF-α and IL-1β were decreased following hexadecanamide administration .

2. Neuroprotective Effects

Hexadecanamide has been studied for its neuroprotective effects, particularly concerning pain modulation and nerve cell protection. It acts as an endogenous ligand for PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a role in regulating inflammation and metabolic processes in neurons . The compound has shown potential in managing chronic pain conditions by modulating inflammatory pathways.

3. Effects on Sperm Motility

In reproductive health studies, hexadecanamide was found to enhance sperm motility and viability. This suggests its potential utility in clinical strategies for managing conditions like asthenozoospermia (AZS), where sperm motility is impaired .

Table 1: Summary of Biological Activities of Hexadecanamide

The mechanisms through which hexadecanamide exerts its effects include:

- PPARα Activation : Hexadecanamide activates PPARα, leading to the modulation of gene expression involved in inflammation and lipid metabolism.

- Inhibition of NF-κB Pathway : By inhibiting this pathway, hexadecanamide reduces the expression of pro-inflammatory cytokines.

- Restoration of Tight Junction Proteins : Hexadecanamide treatment enhances the expression of proteins critical for maintaining cellular barriers, thus preventing inflammation-induced damage.

Eigenschaften

IUPAC Name |

hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEMFIZWXHQJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044707 | |

| Record name | Palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Hexadecanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Palmitic amide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

629-54-9 | |

| Record name | Hexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX1MQ82M73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitic amide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107.00 °C. @ 760.00 mm Hg | |

| Record name | Palmitic amide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.